molecular formula C20H22N4O B2706710 N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-85-7

N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2706710
CAS No.: 866872-85-7
M. Wt: 334.423
InChI Key: RCPVAIYOFRYXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at the N1 position, a methyl group at C5, and a 2,3-dimethylphenyl carboxamide moiety at C3. For example, similar derivatives are prepared by reacting triazole carboxylic acids with substituted amines using coupling agents like HBTU or thionyl chloride . Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity .

The structural features of this compound—such as the ethyl and methyl substituents—suggest enhanced lipophilicity compared to simpler aryl derivatives, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-5-16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPVAIYOFRYXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-cancer properties. This article explores the biological activity of this compound based on various research findings.

The compound's molecular formula is C20H22N4OC_{20}H_{22}N_4O, with a molecular weight of 334.42 g/mol. It exhibits a logP value of approximately 3.99, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes.

PropertyValue
Molecular FormulaC20H22N4O
Molecular Weight334.42 g/mol
logP3.9939
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area49.475 Ų

Biological Activity Overview

The biological activities of this compound are primarily characterized by its neuroprotective and anticancer properties.

Neuroprotective Effects

Research indicates that triazole derivatives can exhibit neuroprotective effects through various mechanisms:

  • Inhibition of Neuroinflammation : The compound has shown potential in blocking the NF-κB signaling pathway, which is crucial in inflammatory responses associated with neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Activity : It can reduce reactive oxygen species (ROS) generation and inhibit amyloid-beta aggregation, both of which are significant contributors to neuronal damage .
  • Cytotoxicity Studies : In vitro studies demonstrated that the compound did not show neurotoxicity at concentrations up to 50 μM in SH-SY5Y cells .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Antiproliferative Activity : Various studies have reported significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT-116. For instance, certain derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of thymidylate synthase and other key enzymes involved in DNA synthesis and repair . This suggests that the compound could be effective in treating various cancers by disrupting cellular proliferation pathways.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • Neuroprotection in Scopolamine-Induced Mice : Administration of related triazole compounds to scopolamine-induced mice resulted in significant improvements in learning and memory impairments .
  • Anticancer Efficacy Against Multiple Cell Lines : A study indicated that various synthesized triazole derivatives demonstrated strong anticancer activity across different cell lines, outperforming standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

1-(4-Ethylphenyl) vs. 1-Aryl Substitutions

  • Target Compound : The 4-ethylphenyl group at N1 contributes to increased hydrophobicity (predicted logP ~3.5 based on analogous structures) .
  • Compound 3k () : Substituted with a [1,1’-biphenyl]-2-yl group. The biphenyl moiety enhances π-π stacking interactions but may reduce solubility due to higher molecular weight (MW: 393.45 g/mol) .
  • Compound 3n () : Features a naphthalen-1-yl group, further increasing aromatic bulk and lipophilicity (MW: 377.43 g/mol) .

Carboxamide Substituent Variations

N-(2,3-Dimethylphenyl) vs. Other Aryl Amides

  • Target Compound : The 2,3-dimethylphenyl group introduces steric hindrance near the amide bond, which could influence binding to biological targets .
  • N-(4-Acetamidophenyl) () : The acetamido group enhances hydrogen-bonding capacity, improving solubility but reducing metabolic stability due to susceptibility to hydrolysis .
  • N-(Quinolin-2-yl) (): The quinoline moiety introduces basicity and planar rigidity, favoring interactions with enzymatic pockets but increasing molecular weight (MW: ~380–400 g/mol) .

Key Insight : Methyl substituents on the phenyl ring (as in the target compound) optimize a balance between steric effects and metabolic resistance.

Halogenated and Electron-Withdrawing Groups

  • N-(3-Fluoro-4-methylphenyl) () : Fluorine atoms increase electronegativity, enhancing dipole interactions and metabolic stability. However, they may reduce solubility .
  • B20 () : Contains fluorophenyl and pyrrolidine-carbonyl groups, demonstrating how electron-withdrawing substituents can modulate bioactivity (e.g., kinase inhibition) .

Physicochemical and Structural Data

Compound Name Molecular Formula MW (g/mol) Key Substituents Predicted logP Synthesis Method
Target Compound C₂₁H₂₄N₄O 348.45 4-Ethylphenyl, 2,3-dimethylphenyl ~3.5 Amide coupling
1-(3,4-Dimethylphenyl)-N-(4-ethylphenyl) C₂₀H₂₂N₄O 334.41 3,4-Dimethylphenyl 1.16 (density) Not specified
N-(4-Acetamidophenyl) () C₂₀H₂₁N₅O₂ 363.42 Acetamido group ~2.8 HBTU/DIPEA
N-(Quinolin-2-yl) () C₂₄H₂₀N₆O 408.46 Quinoline ~4.0 General Procedure B

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of triazole and aromatic intermediates. Key steps include:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-ethylphenyl group to the triazole core.
  • Carboxamide Formation : React the triazole intermediate with 2,3-dimethylaniline using carbodiimide coupling agents (e.g., EDC or DCC) under anhydrous conditions.
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
    • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved coupling yields .
    • Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .
      Characterization via HPLC and NMR ensures purity (>95%) before downstream applications.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect regioisomeric impurities (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .
  • X-ray Crystallography :
    • Employ SHELXL for high-resolution refinement. Key parameters:
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (< 0.05) .
    • Software: WinGX/ORTEP for visualizing anisotropic thermal ellipsoids and packing diagrams .

Advanced: How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy?

Methodological Answer:
Discrepancies often arise due to pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

  • Metabolic Stability Assays :
    • Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
  • Pharmacokinetic Profiling :
    • Conduct LC-MS/MS to measure plasma half-life (t½) and bioavailability in murine models .
  • Target Engagement Studies :
    • Apply SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) for the purported target vs. secondary proteins .
      Example: If in vitro IC50 (e.g., 10 nM) does not correlate with in vivo ED50, optimize logP via substituent modifications to enhance membrane permeability .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Glide to model triazole-carboxamide binding to kinases or GPCRs. Key steps:
  • Prepare ligand (compound) and receptor (e.g., EGFR kinase) files in PDBQT format.
  • Apply MM-GBSA scoring to rank binding poses .
  • MD Simulations :
    • Run GROMACS for 100 ns to assess conformational stability of the ligand-receptor complex. Analyze RMSD (< 2.0 Å) and hydrogen-bond persistence .
  • QSAR Models :
    • Train models with RDKit descriptors (e.g., topological polar surface area, aromatic ring count) to predict antimicrobial activity .

Advanced: How to design SAR studies for substituent modifications on the triazole core?

Methodological Answer:

  • Variable Substituent Libraries :
    • Synthesize derivatives with halogen (Cl, F), methoxy, or alkyl groups at the 2,3-dimethylphenyl and 4-ethylphenyl positions .
  • Biological Screening :
    • Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC50 values.
    • Assess microbial inhibition via MIC (Minimum Inhibitory Concentration) assays .
  • Data Analysis :
    • Apply ANOVA to identify statistically significant (p < 0.05) activity trends.
    • Use Heatmaps to visualize substituent effects on potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.